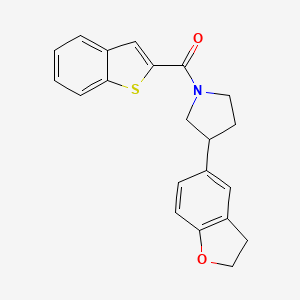

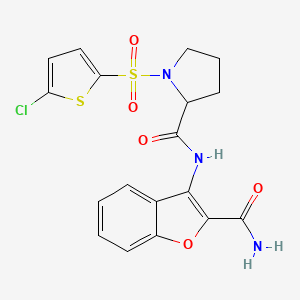

1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Benzothiophene and Benzofuran Derivatives : The synthesis of benzothiophene and benzofuran derivatives is crucial for developing materials with specific electronic properties. For instance, a study on solvent selection based on cohesive energy densities in a molecular bulk heterojunction system explores the solubility of benzofuran derivatives for optimizing power conversion efficiencies in organic electronic devices (Walker et al., 2011). Another research demonstrates the palladium-catalyzed double C-S bond construction using Na2S2O3 as a sulfurating reagent, enabling the synthesis of aromatic sulfide derivatives, including those with benzothiophene and benzofuran components, highlighting their relevance in constructing complex molecular architectures (Qiao et al., 2014).

Pyrrolidine Derivatives : Pyrrolidine rings are pivotal in medicinal chemistry due to their presence in many bioactive compounds. A study on the asymmetric organocatalysis in the synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold showcases the synthesis of compounds with potential biological relevance, employing quinine as a catalyst (Kowalczyk et al., 2016).

Applications in Material Science and Catalysis

Material Science : The structural motifs of benzothiophene, benzofuran, and pyrrolidine are essential in designing materials with desirable properties. For example, coordination polymers from silver(I) and bifunctional pyridyl ligands exhibit varying structural forms depending on the ligands and reaction stoichiometry, with potential applications in material science and catalysis (Oh et al., 2005).

Catalysis : The compound's components are also found in catalytic processes, such as the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids with alkenes. This process allows for the regioselective synthesis of vinylated products, demonstrating the utility of these heterocyclic structures in facilitating complex chemical transformations (Ueyama et al., 2011).

Propiedades

IUPAC Name |

1-benzothiophen-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S/c23-21(20-12-16-3-1-2-4-19(16)25-20)22-9-7-17(13-22)14-5-6-18-15(11-14)8-10-24-18/h1-6,11-12,17H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBBZCDVZUOJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)

![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)

![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2588973.png)

![(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2588974.png)

![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)

![8-Ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B2588982.png)